molecular formula C4H12N2 B1329735 Butylhydrazine CAS No. 3530-11-8

Butylhydrazine

Cat. No. B1329735
CAS RN: 3530-11-8
M. Wt: 88.15 g/mol
InChI Key: XKLVLDXNZDIDKQ-UHFFFAOYSA-N
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Description

Butylhydrazine is a chemical compound that is part of the hydrazine family, which are characterized by the presence of an -NH-NH2 group. While the provided papers do not directly discuss butylhydrazine, they do provide insights into various derivatives and related compounds that can help infer some aspects of butylhydrazine's chemistry and applications.

Synthesis Analysis

The synthesis of butylhydrazine derivatives is a topic of interest due to their potential applications. For instance, N-tert-butyl-N,N'-diacylhydrazines have been synthesized and shown to possess insecticidal activities . These compounds were designed to include 1,2,3-thiadiazole structures, which were found to improve or maintain the activity of the diacylhydrazines . Another synthesis approach involves palladium-catalyzed cross-coupling between alkenyl halides and tert-butyl carbazate, leading to the formation of N-Boc-N-alkenylhydrazines . Additionally, novel N-sulfenyl-N'-tert-butyl-N,N'-diacylhydrazines have been synthesized, displaying improved solubility and hydrophobicities compared to their parent compounds .

Molecular Structure Analysis

The molecular structure of butylhydrazine derivatives can be complex and is often characterized using various spectroscopic techniques. For example, the crystal structure of a synthesized t-butyl-2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate was determined to be monoclinic with trans-geometry at the C=N bond . Similarly, the structure of a new hydrazone of gossypol with 3-oxa-n-butylhydrazine was confirmed to exist in a N-imine-N-imine tautomeric form .

Chemical Reactions Analysis

The reactivity of butylhydrazine derivatives can be inferred from the chemical reactions they undergo. For instance, the synthesis of N'-tert-butyl-N-substituted benzoyl-N-(substituted phenyl)aminocarbonylhydrazines involves the reaction of benzyl chloroformate with benzyl alcohol and triphosgene . The resulting compounds exhibit larvicidal activities and potential anticancer activities . Another example is the reaction of 1-tert-butylhydrazine with various reagents to form compounds like 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, which was characterized by its orthorhombic crystal structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of butylhydrazine derivatives are crucial for their potential applications. The insecticidal activities of N-alkoxysulfenyl-N'-tert-butyl-N,N'-diacylhydrazines suggest that the introduction of a sulfenyl substituent can significantly enhance larvicidal activity . The crystal structure analysis of N-tert-butyl-N'-thio[O-(1-methylthioethylimino)-N'-methylcarbamic acid]-N,N'-dibenzoylhydrazine revealed a gauche conformation of the N-N bond, which is different from its parent compound . Additionally, the biological activity of N'-tert-butyl-N-(3-methoxylbenzoyl)-N-(4-methyl-1,2,3-thiadiazole-5-formylhydrazine) against Sclerotinia sclerotiorum and Plutella xylostella L. indicates that these compounds can be effective fungicides and insecticides .

Scientific Research Applications

1. Tumorigenic Studies

Research by Nagel, Shimizu, and Tóth (1975) has shown that n-butylhydrazine hydrochloride (BH) demonstrates tumorigenic properties in mice. Continuous exposure to BH via drinking water resulted in a significant increase in lung tumor incidence compared to untreated controls. These findings highlight the tumorigenic potential of butylhydrazine and its implications in environmental and health safety research (Nagel, Shimizu, & Tóth, 1975).

Safety And Hazards

Butylhydrazine is highly toxic and a strong reducing agent . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

butylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2/c1-2-3-4-6-5/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLVLDXNZDIDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2043822
Record name Butylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butylhydrazine

CAS RN

3530-11-8
Record name Butylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003530118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTYLHYDRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9LHK32292
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,030
Citations
Y Fukumoto, Y Tamura, Y Iyori… - The Journal of Organic …, 2016 - ACS Publications
The combination of TpRh(C 2 H 4 ) 2 (Tp = tris(pyrazol-1-yl)borate) and P(2-furyl) 3 catalyzes the reaction of tertiary alkyl-substituted alkynes with tert-butylhydrazine, leading to the …
Number of citations: 16 pubs.acs.org
Y Sawada, T Yanai, H Nakagawa… - Pest Management …, 2003 - Wiley Online Library
Nineteen analogues were synthesized by modifying the tert‐butylhydrazine moieties of N′‐tert‐butyl‐N′‐(3,5‐dimethylbenzoyl)‐5‐methyl‐2,3‐dihydro‐1,4‐benzodioxine‐6‐…
Number of citations: 42 onlinelibrary.wiley.com
DR Williams, JH Chen, MJ Fisher, HH Rees - Journal of Biological …, 1997 - ASBMB
Molting in insects is regulated by molting hormones (ecdysteroids). The major active hormone, 20-hydroxyecdysone, is formed by ecdysone 20-monooxygenase-catalyzed …
Number of citations: 55 www.jbc.org
CP Frizzo, MRB Marzari, L Buriol, DN Moreira… - Catalysis …, 2009 - Elsevier
… β-dimethylaminovynil ketone 1a with tert-butylhydrazine hydrochloride 2 by evaluating ionic … -butylhydrazine hydrochloride, resulting in an increased dissociation of tert-butylhydrazine …
Number of citations: 27 www.sciencedirect.com
PS Engel, WH Owens, C Wang - The Journal of Physical …, 1993 - ACS Publications
Results Because aliphatic hydrazines are subject to oxidation on standing in air, samples awaiting combustion under an oxygen atmosphere are likely to be unstable. We therefore …
Number of citations: 8 pubs.acs.org
G Bejcar, P Przybylski, B Brzezinski - Journal of molecular structure, 2005 - Elsevier
A new hydrazone of gossypol with 3-oxa-n-butylhydrazine (GHOB) has been synthesised and its structure has been studied by FT-IR, 1 H NMR, 13 C NMR as well as PM5 …
Number of citations: 25 www.sciencedirect.com
K Väyrynen, T Hatanpää, M Mattinen… - … status solidi (a), 2019 - Wiley Online Library
This article describes the atomic layer deposition (ALD) of nickel nitride and nickel thin films using a diamine adduct of Ni(II) chloride, NiCl 2 (TMPDA) (TMPDA = N,N,N′,N′,‐…
Number of citations: 11 onlinelibrary.wiley.com
B Toth, D Nagel - Experientia, 1981 - Springer
A solution of 0.0625% 1,2-di-n-butylhydrazine dihydrochloride (1,2-DBH) was given continuously in the drinking water of 6-week-old randomly bred albino Swiss mice for the remainder …
Number of citations: 6 link.springer.com
SS Skorczynskis - Journal of AOAC International, 1997 - academic.oup.com
A simple method for determining chemically and physically dislodgeable residues of N-4-chloroben-zoyl-N′-benzoyl- N′-tert-butylhydrazine (RH-0345) from grass is described. To …
Number of citations: 4 academic.oup.com
B Toth, D Nagel, K Patil - Carcinogenesis, 1981 - academic.oup.com
… -butylhydrazine hydrochloride induced lung tumors only. The average doses of n-butylhydrazine … , it appears that n-butylhydrazine hydrochloride elicits a weaker carcinogenic response …
Number of citations: 3 academic.oup.com

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